Methyl (2S,4S)-4-[4-(trifluoromethoxy)phenoxy]-2-pyrrolidinecarboxylate Methyl (2S,4S)-4-[4-(trifluoromethoxy)phenoxy]-2-pyrrolidinecarboxylate
Brand Name: Vulcanchem
CAS No.: 774576-25-9
VCID: VC8136315
InChI: InChI=1S/C13H14F3NO4/c1-19-12(18)11-6-10(7-17-11)20-8-2-4-9(5-3-8)21-13(14,15)16/h2-5,10-11,17H,6-7H2,1H3/t10-,11-/m0/s1
SMILES: COC(=O)C1CC(CN1)OC2=CC=C(C=C2)OC(F)(F)F
Molecular Formula: C13H14F3NO4
Molecular Weight: 305.25 g/mol

Methyl (2S,4S)-4-[4-(trifluoromethoxy)phenoxy]-2-pyrrolidinecarboxylate

CAS No.: 774576-25-9

Cat. No.: VC8136315

Molecular Formula: C13H14F3NO4

Molecular Weight: 305.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl (2S,4S)-4-[4-(trifluoromethoxy)phenoxy]-2-pyrrolidinecarboxylate - 774576-25-9

Specification

CAS No. 774576-25-9
Molecular Formula C13H14F3NO4
Molecular Weight 305.25 g/mol
IUPAC Name methyl (2S,4S)-4-[4-(trifluoromethoxy)phenoxy]pyrrolidine-2-carboxylate
Standard InChI InChI=1S/C13H14F3NO4/c1-19-12(18)11-6-10(7-17-11)20-8-2-4-9(5-3-8)21-13(14,15)16/h2-5,10-11,17H,6-7H2,1H3/t10-,11-/m0/s1
Standard InChI Key RVUHHAJQRVEKRP-QWRGUYRKSA-N
Isomeric SMILES COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)OC(F)(F)F
SMILES COC(=O)C1CC(CN1)OC2=CC=C(C=C2)OC(F)(F)F
Canonical SMILES COC(=O)C1CC(CN1)OC2=CC=C(C=C2)OC(F)(F)F

Introduction

IUPAC Name

The systematic name of the compound is Methyl (2S,4S)-4-[4-(trifluoromethoxy)phenoxy]-2-pyrrolidinecarboxylate.

Stereochemistry

This compound has two stereocenters at the second and fourth positions of the pyrrolidine ring, both in the (S)-configuration.

Synthesis

The synthesis of methyl (2S,4S)-4-[4-(trifluoromethoxy)phenoxy]-2-pyrrolidinecarboxylate typically involves:

  • Starting Materials: A pyrrolidine derivative and a phenol derivative containing the trifluoromethoxy group.

  • Reaction Pathway:

    • The phenol group undergoes etherification with the pyrrolidine derivative.

    • The carboxylic acid moiety is esterified using methanol under acidic or catalytic conditions.

  • Purification: Techniques such as recrystallization or chromatography are used to isolate the desired stereoisomer.

Pharmaceutical Research

The compound's structure suggests potential utility as:

  • A scaffold for designing enzyme inhibitors or receptor modulators.

  • A candidate for testing anti-inflammatory or central nervous system activities due to its lipophilic and steric properties.

Synthetic Chemistry

The trifluoromethoxy group is known to influence pharmacokinetics positively, making this compound valuable in developing derivatives for medicinal chemistry.

Challenges

  • The synthesis of stereochemically pure forms can be complex and costly.

  • Limited experimental data on its pharmacological activities restricts its immediate application.

Future Research

  • Conducting in vitro and in vivo studies to evaluate its biological activity.

  • Exploring derivatives with modified functional groups for enhanced efficacy.

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